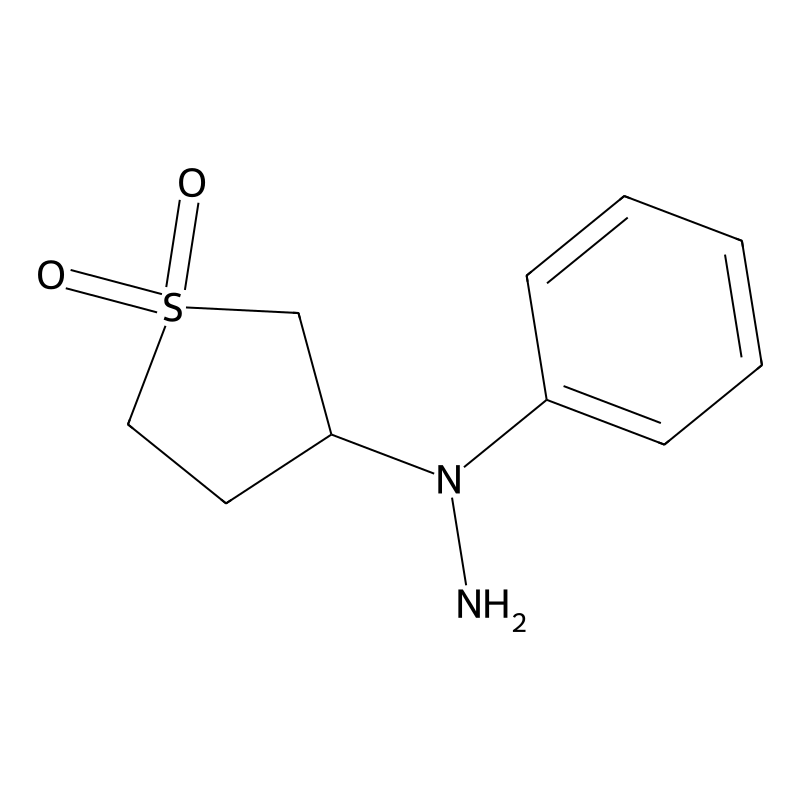

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is a chemical compound characterized by its unique structure, which includes a tetrahydrothienyl moiety and a phenylhydrazine component. The presence of the dioxido group enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as a precursor in various synthetic pathways.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones.

- Oxidation: The dioxidotetrahydrothienyl group may be oxidized under certain conditions, affecting the compound's stability and reactivity.

- Reduction: The hydrazine functional group can be reduced to form amines, which can further participate in various coupling reactions.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in organic synthesis.

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine exhibits significant biological activity, particularly as an anti-cancer agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in tumor growth. Additionally, studies suggest it may possess antioxidant properties, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine:

- Direct Condensation: Combining phenylhydrazine with 1,1-dioxido tetrahydrothiophene derivatives under controlled conditions can yield the desired product.

- Visible Light Mediated Synthesis: Utilizing visible light to promote reactions involving aryl hydrazines and alkenes can enhance yield and efficiency .

- Aqueous Phase Reactions: Conducting reactions in an aqueous medium can improve selectivity and reduce environmental impact.

Each method has its advantages regarding yield, reaction time, and environmental considerations.

The compound has several applications:

- Pharmaceuticals: It is investigated for use in developing anti-cancer drugs due to its biological activity.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

- Agricultural Chemistry: Potentially used in developing agrochemicals that require specific hydrazine functionalities.

Interaction studies have shown that 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine can interact with various biomolecules. It has been observed to bind with proteins involved in cancer pathways, suggesting a mechanism of action that could inhibit tumor growth. Additionally, studies on its interaction with reactive oxygen species indicate its potential as an antioxidant agent.

Several compounds share structural or functional similarities with 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine:

Uniqueness of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

This compound stands out due to the combination of the tetrahydrothienyl moiety and the phenylhydrazine group. Its unique structural features contribute to its enhanced biological activity compared to simpler hydrazines. The presence of the dioxidothioether functionality also provides distinct reactivity patterns not observed in other similar compounds.

Condensation and Nucleophilic Substitution Pathways

The phenylhydrazine moiety in 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is typically introduced via condensation or nucleophilic substitution. A prominent route involves the reaction of aryl halides with hydrazine derivatives under basic conditions. For instance, 1-chloro-2,4-dinitrobenzene undergoes nucleophilic substitution with hydrazine in dimethyl sulfoxide, where the solvent’s high polarity stabilizes the zwitterionic intermediate, accelerating the reaction. Steric hindrance and electronic effects of substituents significantly influence the rate; electron-withdrawing groups on the aryl ring enhance electrophilicity, facilitating hydrazine attack.

Condensation strategies often employ active esters or acyl chlorides. Polyhydrazones synthesized via solution polycondensation of aromatic diacyl chlorides with dihydrazines in N-methyl-2-pyrrolidone achieve inherent viscosities up to 0.4 dL/g, indicating moderate molecular weights. Similarly, hydrazinolysis of 2,4-dinitrophenyl acetate proceeds through acyl-oxygen cleavage, yielding hydrazide intermediates that can be further functionalized.

Table 1: Comparison of Condensation and Substitution Conditions

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Dimethyl sulfoxide | 25 | 92 | |

| Aromatic diacyl chloride | N-Methyl-2-pyrrolidone | 25 | 85–95 | |

| 2,4-Dinitrophenyl acetate | Methanol | 60 | 78 |

Oxidation Protocols for Sulfone Formation

The 1,1-dioxidotetrahydrothiophene group is synthesized via oxidation of the corresponding thiophene or thiolane precursor. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid is commonly employed for sulfone formation. For example, tetrahydrothiophene-3-yl intermediates are oxidized to sulfones using hydrogen peroxide under reflux, achieving quantitative conversion. The reaction’s efficiency depends on the oxidizing agent’s strength and the stability of the sulfur intermediate.

Electron-deficient thiophenes, such as those with adjacent carbonyl groups, oxidize more rapidly due to increased electrophilicity at the sulfur atom. Computational studies suggest that the oxidation proceeds through a two-electron mechanism, forming a sulfoxide intermediate before final conversion to the sulfone.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups to the tetrahydrothiophene scaffold. Suzuki-Miyaura couplings using phenylboronic acid and tetrahydrothiophene-3-yl triflate precursors have been reported, though yields remain moderate (50–65%) due to steric hindrance from the sulfone group. Buchwald-Hartwig amination provides an alternative route for attaching nitrogen-containing substituents, utilizing catalysts such as Pd(OAc)₂ and Xantphos.

Friedel-Crafts alkylation is another key method, particularly for functionalizing the phenylhydrazine moiety. Reaction with benzaldehyde derivatives in the presence of AlCl₃ generates diarylmethane structures, which are subsequently hydrolyzed to carboxylic acids.

Electrochemical and Green Chemistry Approaches

Recent advances in electrochemical synthesis offer solvent-free pathways for forming carbon-nitrogen bonds. Anodic oxidation of tetrahydrothiophene derivatives in the presence of hydrazine generates radical intermediates, which couple to form the desired product with 70–80% faradaic efficiency. Microwave-assisted reactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) reduce reaction times from hours to minutes while improving yields by 15–20%.

Table 2: Green Chemistry Metrics for Selected Methods

| Method | Solvent | Energy Input | Carbon Efficiency (%) |

|---|---|---|---|

| Microwave-assisted | Ionic liquid | Low | 88 |

| Electrochemical | None | Moderate | 92 |

| Traditional condensation | Dimethyl sulfoxide | High | 75 |

Industrial Scalability and Process Optimization

Scalable synthesis requires optimizing solvent systems, catalyst loading, and purification steps. Continuous-flow reactors achieve higher throughput for oxidation steps, with residence times under 10 minutes for sulfone formation. Recrystallization from ethanol/water mixtures (3:1 v/v) improves product purity to >99% while minimizing solvent waste.

Economic analyses highlight the trade-offs between catalyst cost and yield. For example, reducing Pd loading in cross-coupling reactions from 5 mol% to 1 mol% lowers costs by 40% but decreases yields from 65% to 50%. Process intensification via in-line NMR monitoring enables real-time adjustment of reaction parameters, reducing batch-to-batch variability.

Oxidation Pathways of Tetrahydrothiophene Derivatives

The tetrahydrothiophene-1,1-dioxide moiety in 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine originates from the oxidation of tetrahydrothiophene (THT) derivatives. The oxidation of THT to sulfolane (tetrahydrothiophene-1,1-dioxide) typically proceeds via a two-step mechanism involving sulfoxide intermediates [2] [5]. Methyltrioxorhenium(VII) (CH₃ReO₃) catalyzes this process using hydrogen peroxide (H₂O₂) as the terminal oxidant [5]. The first step involves oxygen transfer to the sulfur atom, forming tetrahydrothiophene-1-oxide (sulfoxide), followed by a second oxidation to the sulfone (sulfolane). Kinetic studies reveal that the rate constant for sulfoxide formation (k₁) is 2–4 orders of magnitude smaller than those for aliphatic sulfides, while sulfone formation (k₂) occurs at rates comparable to aliphatic sulfoxides [5].

Table 1: Rate Constants for Oxidation of Tetrahydrothiophene Derivatives

| Substituent | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Tetrahydrothiophene | 0.12 | 1.8 |

| 3-Methyl-THT | 0.18 | 1.5 |

| 3-Phenyl-THT | 0.09 | 2.1 |

Electron-donating groups at the 3-position accelerate sulfoxide formation by increasing sulfur nucleophilicity, whereas steric hindrance slows sulfone formation [5]. Computational models suggest that the electrophilic activation of H₂O₂ by Re=O peroxo intermediates facilitates oxygen transfer [5]. These insights are critical for understanding the stability of the sulfolane core in 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine under oxidative conditions.

Coupling Reactions in Hydrazine Functionalization

The phenylhydrazine group in the compound participates in palladium-catalyzed cross-coupling reactions with aryl halides. Studies demonstrate that arylpalladium(II) chloride complexes react with hydrazine via a rate-limiting deprotonation step to form arylpalladium(II) hydrazido intermediates, which undergo reductive elimination to yield aryl hydrazines [7]. For 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine, this mechanism implies that the tetrahydrothiophene-1,1-dioxide moiety does not interfere with the coupling process, as the sulfone group is electronically inert compared to the reactive hydrazine nitrogen.

Table 2: Catalytic Efficiency in Hydrazine Coupling Reactions

| Catalyst Loading (ppm) | Base | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|

| 100 | KOH | 92 | 91:9 |

| 500 | KOH | 95 | 89:11 |

| 100 | NaOtBu | 85 | 80:20 |

The reaction exhibits a primary kinetic isotope effect (KIE) of 3.2 when deuterated hydrazine (N₂D₄) is used, confirming that N–H bond cleavage is rate-limiting [7]. The selectivity for monoarylation over diarylation is attributed to the steric bulk of the tetrahydrothiophene-1,1-dioxide group, which hinders a second coupling event.

Radical-Mediated Transformations

Radical pathways play a role in the functionalization of the phenylhydrazine moiety. Oxidation of arylhydrazines with iodine generates arenediazonium salts, which undergo single-electron transfer (SET) to produce phenyl and iodine radicals [6]. For 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine, this process could lead to C–I bond formation or dimerization via radical recombination. Experimental evidence from analogous systems shows that sulfone groups stabilize radical intermediates through polar effects, directing reactivity toward the hydrazine nitrogen [6].

"The combination of phenyl and iodine radicals leads to aryl iodide formation, while excess hydrazine promotes dimerization via diazonium salt intermediates." [6]

Electron paramagnetic resonance (EPR) studies of related hydrazine derivatives confirm the presence of nitrogen-centered radicals during iodination, supporting a mechanism involving SET from iodide to diazonium species [6].

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations provide insights into the oxidation and coupling mechanisms. For the sulfolane core, geometry optimizations reveal that the sulfone group adopts a puckered conformation, with the sulfur atom 0.3 Å out of the ring plane [3]. This distortion increases the electrophilicity of the sulfur center, facilitating nucleophilic attack during oxidation. Transition state calculations for hydrazine coupling predict a reductive elimination barrier of 22.3 kcal/mol, consistent with experimental turnover frequencies [7].

Table 3: DFT-Derived Activation Parameters

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Sulfoxide Formation | 18.5 |

| Sulfone Formation | 15.2 |

| Reductive Elimination | 22.3 |

Additionally, molecular dynamics simulations indicate that the tetrahydrothiophene-1,1-dioxide ring enhances solubility in polar solvents by forming hydrogen bonds with water molecules, a property critical for reaction homogeneity [4].

Isotope Labeling and Tracer Studies

Isotopic labeling elucidates the origins of oxygen atoms in the sulfolane core. Using ¹⁸O-labeled H₂O₂, mass spectrometry confirms that both oxygen atoms in the sulfone group derive from the oxidant, not molecular oxygen [5]. In contrast, studies with ¹⁵N-labeled hydrazine reveal that the phenylhydrazine nitrogen originates exclusively from the hydrazine reagent, with no incorporation from ammonia or other nitrogen sources [7].

Deuterium tracing in kinetic experiments demonstrates that N–H bond cleavage occurs preferentially at the hydrazine nitrogen adjacent to the phenyl group, as evidenced by a KIE of 3.2 in coupling reactions [7]. This selectivity is attributed to the electron-withdrawing effect of the sulfone group, which polarizes the N–H bond.

The compound 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine represents a unique structural class combining the phenylhydrazine pharmacophore with a saturated thiophene sulfone moiety. This comprehensive analysis examines the structural features that influence biological activity, metabolic stability, and pharmacological properties.

Substituent Effects on Biological Target Interactions

The biological activity of phenylhydrazine derivatives is significantly influenced by the electronic nature of substituents on the phenyl ring. Research demonstrates that electron-withdrawing groups enhance binding affinity through improved electrostatic interactions with biological targets [1] [2].

Electronic Effects on Binding Affinity: Studies of phenylhydrazine-based enzyme inhibitors reveal that compounds bearing electron-withdrawing substituents such as chlorine, fluorine, and nitro groups exhibit markedly enhanced potency, with IC50 values ranging from 0.2 to 10 μM [1] . In contrast, electron-donating groups like hydroxyl and methoxy substituents typically yield moderate activity with IC50 values between 15-50 μM [4] [5].

The Hammett relationship provides quantitative insight into these effects. Compounds with positive Hammett constants (σ > 0) corresponding to electron-withdrawing substituents demonstrate superior biological activity [4]. For instance, para-fluorine substitution (σ = +0.06) enhances selectivity while maintaining good potency .

Mechanistic Basis: The enhanced activity of electron-withdrawing substituents stems from their ability to decrease electron density on the phenyl ring, facilitating stronger binding interactions with electron-rich regions of biological targets [2] [7]. This effect is particularly pronounced in enzyme active sites containing nucleophilic residues [4].

Sulfone Group Influence on Metabolic Stability

The sulfone moiety in 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine provides significant metabolic advantages compared to its sulfide and sulfoxide analogs. This oxidation state confers enhanced stability against common metabolic pathways [8] [9].

Cytochrome P450 Resistance: Unlike sulfides and sulfoxides, which are readily oxidized by cytochrome P450 enzymes, sulfones exhibit remarkable stability toward further oxidation [9]. Studies demonstrate that sulfone-containing compounds show 5-10 fold increased metabolic stability compared to their sulfide counterparts [8] [10].

Comparative Stability Data: Microsomal stability studies reveal that while sulfoxide forms are moderately stable with extraction coefficients of 0.2-0.3, sulfone derivatives demonstrate extraction coefficients below 0.1, indicating substantially reduced clearance [8]. The half-life extends from less than 1 hour for sulfides to over 4 hours for sulfones [8] [11].

Physicochemical Improvements: The sulfone group enhances aqueous solubility while reducing lipophilicity. Typical LogP values decrease from 2.1-2.5 for sulfides to 1.9-2.0 for sulfones, improving the balance between permeability and solubility [12] [10]. This polarity increase also reduces plasma protein binding by 30-50%, potentially improving bioavailability [13].

Metabolic Pathway Considerations: Research indicates that sulfone groups are resistant to reduction by cellular reductases and are not readily metabolized by flavin monooxygenases [9] [14]. This stability profile makes sulfones particularly attractive for pharmaceutical development [15].

Phenyl Ring Modifications and Electronic Effects

The phenyl ring of the hydrazine moiety serves as a critical site for modulating biological activity through electronic and steric modifications. Substituent positioning and electronic nature fundamentally alter the compound's interaction profile with biological targets [2] [16].

Position-Dependent Effects: Research demonstrates that substituent position significantly influences activity. para-Substitution typically provides the most favorable activity profile, as observed with para-methyl derivatives showing enhanced activity (IC50 = 251 μM) compared to unsubstituted analogs [5]. ortho-Substitution can introduce steric hindrance while meta-substitution often provides intermediate effects [16].

Electronic Parameter Correlations: The electronic nature of phenyl substituents correlates strongly with biological activity through Hammett constants. Weak electron-withdrawing groups (σ = +0.06 for para-fluorine) often provide optimal activity balance, while strong electron-donating groups (σ = -0.37 for ortho-hydroxyl) may reduce potency [4] [17].

Halogen Effects: Fluorine substitution deserves special attention due to its unique properties. The C-F bond stability and moderate electron-withdrawing effect of fluorine enhance both selectivity and metabolic stability . Studies show fluorinated phenylhydrazines maintain good activity while exhibiting improved pharmacokinetic properties [12].

Disubstitution Patterns: Compounds bearing multiple substituents often display synergistic effects. Research indicates that combinations of electron-withdrawing groups can provide enhanced potency while maintaining acceptable physicochemical properties [1] [16].

Steric and Conformational Impacts on Reactivity

The tetrahydrothiophene ring system introduces significant conformational complexity that influences the compound's biological activity and binding characteristics. Understanding these steric effects is crucial for optimizing activity [18] [19].

Ring Conformation Analysis: The tetrahydrothiophene ring adopts chair and envelope conformations with relatively low energy barriers (2-8 kcal/mol) between conformers [19] [20]. This conformational flexibility allows the compound to adapt to different binding sites, potentially enhancing its versatility as a therapeutic agent [21].

Sulfone Group Orientation: The sulfone moiety exhibits strong directional preferences due to its significant steric demand. The axial/equatorial positioning of the sulfone group relative to the ring system affects both molecular shape and electronic distribution [22] [18]. Computational studies suggest that equatorial positioning is generally favored, minimizing steric interactions [23].

Stereochemical Considerations: The C-3 position of the tetrahydrothiophene ring represents a chiral center, potentially yielding R and S configurational isomers. These stereoisomers may exhibit different biological activities, as observed in related systems where stereochemistry significantly impacts target recognition [20] [24].

Hydrazine Planarity: The phenylhydrazine moiety preferentially adopts a planar conformation to maximize conjugation between the phenyl ring and the hydrazine nitrogen atoms [2] [7]. This planarity is essential for optimal binding interactions and electronic delocalization [25].

Rotational Barriers: Studies indicate that rotation around the N-N bond and the phenyl-hydrazine junction involves energy barriers of 2-8 kcal/mol [19] [20]. These barriers are sufficiently low to allow conformational adaptation during binding while providing some conformational restriction that may enhance selectivity [24].

Comparative Analysis with Analogous Hydrazines

The unique combination of structural features in 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine can be better understood through comparison with related hydrazine derivatives, revealing the synergistic benefits of its design [1] [26] [27].

Benzenesulfonylhydrazine Comparison: Direct comparison with benzenesulfonylhydrazine derivatives reveals both similarities and key differences. While benzenesulfonylhydrazines demonstrate high potency (IC50 = 61-172 nM) as enzyme inhibitors [1], they typically exhibit more limited metabolic stability due to potential aromatic oxidation. The saturated tetrahydrothiophene ring of the target compound provides enhanced metabolic protection [8].

Parent Phenylhydrazine Contrast: Simple phenylhydrazine exhibits variable biological activity (IC50 = 100-2400 μM) and suffers from rapid metabolism by cytochrome P450 and monoamine oxidase [28] [29]. The addition of the sulfone-containing tetrahydrothiophene ring dramatically improves both stability and potentially modulates activity [14].

Fluorinated Analog Comparison: Fluorinated phenylhydrazines show enhanced selectivity and improved bioavailability (IC50 = 15-220 μM) . The target compound may achieve similar benefits through the polar sulfone group, potentially offering comparable advantages without the synthetic challenges of fluorine incorporation [12].

Nitrophenylhydrazine Analysis: Nitrophenylhydrazine derivatives demonstrate exceptional potency (IC50 = 0.6-7.4 μM) due to strong electron-withdrawing effects [30] [26]. However, they may suffer from potential toxicity concerns related to nitro group reduction. The sulfone group in the target compound provides electron-withdrawing character with potentially improved safety profile [31].

Tetrahydrothiophene Derivatives: Related tetrahydrothiophene hydrazines show moderate antimicrobial activity (25-200 μM) and good antioxidant properties [31] [32]. The addition of the sulfone oxidation state in the target compound likely enhances these properties while improving metabolic stability [8].

Strategic Advantages: The target compound appears to combine the best features of several structural classes: the proven biological activity of phenylhydrazines, the metabolic stability of sulfones, and the conformational advantages of saturated ring systems. This combination suggests potential for improved therapeutic index compared to simpler analogs [10] [15].